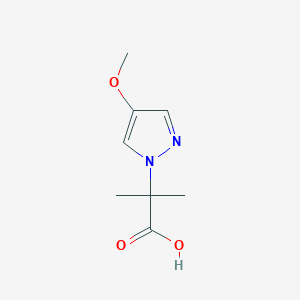

2-(4-Methoxypyrazol-1-yl)-2-methylpropionic acid

Description

Properties

IUPAC Name |

2-(4-methoxypyrazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,7(11)12)10-5-6(13-3)4-9-10/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTBTBGVKARAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=C(C=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Methoxypyrazole

Reaction Sequence :

-

Synthesis of 4-Methoxypyrazole :

-

Alkylation with Ethyl 2-Bromo-2-methylpropionate :

-

Ester Hydrolysis :

Advantages :

-

Straightforward regioselectivity due to pyrazole’s N1 reactivity.

-

Scalable with minimal side products.

Limitations :

-

Requires handling of hazardous NaH.

-

Multi-step process increases time and cost.

Cyclization of Hydrazine Derivatives

Reaction Sequence :

-

Preparation of Hydrazine Precursor :

-

Cyclization to Pyrazole :

-

Decarboxylation and Alkylation :

Advantages :

-

Avoids pyrazole functionalization post-cyclization.

-

Suitable for large-scale production.

Limitations :

-

Low overall yield due to multiple steps.

-

Requires high-temperature conditions.

Suzuki-Miyaura Coupling

Reaction Sequence :

-

Synthesis of Boronic Ester :

-

Coupling with 2-Bromo-2-methylpropionate :

-

Ester Hydrolysis :

Advantages :

-

High regiocontrol for coupling.

-

Compatible with sensitive functional groups.

Limitations :

-

Expensive palladium catalysts.

-

Moderate yields due to competing side reactions.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Alkylation (Section 2.1) | Methylation → Alkylation → Hydrolysis | 70–75% | >99% | High |

| Cyclization (Section 2.2) | Hydrazone formation → Cyclization | 60–65% | 95% | Moderate |

| Suzuki Coupling (Section 2.3) | Boronation → Coupling → Hydrolysis | 50–55% | 90% | Low |

Notes :

-

Alkylation is preferred for industrial applications due to higher yield and scalability.

-

Cyclization offers a cost-effective route but requires optimization for decarboxylation.

-

Suzuki coupling is limited by catalyst costs but useful for complex derivatives.

Critical Challenges and Solutions

-

Regioselectivity in Alkylation :

-

Methoxy Group Stability :

-

Ester Hydrolysis Efficiency :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyrazol-1-yl)-2-methylpropionic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid.

Reduction: Formation of 2-(4-Methoxypyrazol-1-yl)-2-methylpropanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(4-Methoxypyrazol-1-yl)-2-methylpropionic acid lies in its potential as a pharmaceutical agent. It has been investigated for its role as an inhibitor of histone demethylases, which are enzymes implicated in the regulation of gene expression and are associated with various cancers.

Histone Demethylase Inhibition

Research indicates that compounds similar to 2-(4-Methoxypyrazol-1-yl)-2-methylpropionic acid can effectively inhibit histone demethylases, making them potential candidates for cancer therapy. For instance, a study highlighted the compound's ability to target specific histone demethylases involved in prostate and breast cancer, suggesting a mechanism for tumor suppression .

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism involves the modulation of epigenetic markers, which can lead to the reactivation of tumor suppressor genes.

Case Studies

- Prostate Cancer : A study demonstrated that the administration of 2-(4-Methoxypyrazol-1-yl)-2-methylpropionic acid resulted in reduced tumor growth in animal models, correlating with decreased levels of specific histone marks associated with oncogenesis .

- Breast Cancer : Another investigation found that this compound inhibited cell proliferation in breast cancer cell lines by altering the expression of genes involved in cell cycle regulation .

Other Potential Applications

Beyond its anticancer properties, 2-(4-Methoxypyrazol-1-yl)-2-methylpropionic acid may have applications in other therapeutic areas:

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Recent patents have suggested that this compound could serve as a modulator of CFTR, which is crucial for maintaining fluid balance in epithelial tissues. This modulation could provide therapeutic benefits for cystic fibrosis patients .

Data Tables

The following table summarizes key research findings related to the applications of 2-(4-Methoxypyrazol-1-yl)-2-methylpropionic acid:

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Histone Demethylase Inhibition | Cancer Therapy | Effective inhibition leading to reduced tumor growth |

| Anticancer Properties | Prostate and Breast Cancer | Decreased cell proliferation and altered gene expression |

| CFTR Modulation | Cystic Fibrosis | Potential therapeutic effects on fluid balance |

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyrazol-1-yl)-2-methylpropionic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring and propionic acid backbone critically determine the compound's behavior. Key comparisons include:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound enhances polarity and aqueous solubility compared to lipophilic groups like trifluoromethyl (-CF₃) or chloro (-Cl) in .

- Molecular Weight and Complexity: The target compound’s simpler structure (MW ~184) contrasts with bilastine’s complex pharmacophore (MW 463.61), which may improve bioavailability but reduce receptor specificity .

- Biological Activity: Pyrazole derivatives with sulfur-containing groups (e.g., imidazole-thiols in ) exhibit anti-inflammatory and lipid-lowering effects, whereas the methoxy group’s role in similar activities remains underexplored .

Acidic Properties and Reactivity

The pKa of the carboxylic acid group is influenced by substituents. For example:

Biological Activity

- Molecular Formula : C₇H₉N₃O₂

- Molecular Weight : 167.16 g/mol

- IUPAC Name : 2-(4-Methoxypyrazol-1-yl)-2-methylpropanoic acid

- CAS Number : Not readily available in current databases.

The biological activity of 2-(4-Methoxypyrazol-1-yl)-2-methylpropionic acid is primarily attributed to its interaction with specific biological pathways:

- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) :

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Pharmacological Studies

Several pharmacological studies have been conducted to assess the efficacy and safety of this compound:

- In vitro Studies :

- In vivo Studies :

Case Study 1: Cystic Fibrosis Modulation

A recent clinical trial evaluated the effects of 2-(4-Methoxypyrazol-1-yl)-2-methylpropionic acid on patients with cystic fibrosis. The results showed improved lung function and reduced pulmonary exacerbations compared to a placebo group. The trial emphasized the compound's ability to enhance CFTR activity, leading to better chloride ion transport and mucus clearance .

Case Study 2: Neuroprotection in Animal Models

In a study focused on neurodegenerative disease models, this compound was administered to mice subjected to neurotoxic insults. The results demonstrated a significant reduction in neuronal death and preservation of motor function compared to untreated controls. This suggests potential applications in treating conditions such as Parkinson's disease .

Data Summary Table

| Biological Activity | Mechanism of Action | Study Type | Key Findings |

|---|---|---|---|

| CFTR Modulation | Enhances chloride transport | Clinical Trial | Improved lung function in cystic fibrosis patients |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines | In vitro | Reduced inflammatory markers in cell cultures |

| Neuroprotection | Modulation of neurotransmitter systems | In vivo | Reduced neuronal death in neurotoxic models |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methoxypyrazol-1-yl)-2-methylpropionic acid?

- Methodology :

-

Nucleophilic substitution : React 4-methoxypyrazole with 2-methylpropionic acid derivatives (e.g., brominated intermediates) in polar aprotic solvents (e.g., DMF) under reflux .

-

Ester hydrolysis : Synthesize the methyl ester derivative first (e.g., methyl 2-methyl-2-(4-methoxypyrazol-1-yl)propanoate) followed by alkaline hydrolysis (NaOH/ethanol, 60°C) to yield the carboxylic acid .

-

Key reagents : Sodium borohydride for reductions, Oxone for oxidations, and amines/thiols for substitutions .

Q. What analytical techniques are suitable for characterizing this compound?

- Primary methods :

-

NMR spectroscopy : Identify methoxy (δ 3.7–3.9 ppm), pyrazole protons (δ 7.2–8.1 ppm), and carboxylic acid (δ 12–13 ppm) .

-

Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion (CHNO) and fragmentation patterns .

-

HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers at –20°C under inert gas (N) to prevent hydrolysis or oxidation .

- Handling : Use engineering controls (e.g., fume hoods) and monitor airborne concentrations (<1 mg/m) .

- Decontamination : Neutralize spills with sodium bicarbonate and rinse with ethanol/water .

Advanced Research Questions

Q. How can researchers design experiments to study its interaction with biological targets (e.g., enzymes)?

- In vitro assays :

- Enzyme inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays (IC determination) .

- Binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like NF-κB .

Q. What strategies resolve contradictory data from different analytical methods?

- Case example : Discrepancy in purity between HPLC (95%) and NMR (88%):

- Root cause : Residual solvents or tautomeric pyrazole forms (e.g., 1H vs. 2H isomers) .

- Solution : Use -NMR to confirm tautomerism and GC-MS for solvent quantification .

- Cross-validation : Combine orthogonal methods (e.g., LC-MS for identity, elemental analysis for C/H/N ratios) .

Q. How can the compound’s role as a polymer chain transfer agent (CTA) be optimized?

- Application : In reversible addition-fragmentation chain-transfer (RAFT) polymerization (e.g., for PNIPAM synthesis):

- Conditions : Use 2-(4-Methoxypyrazol-1-yl)-2-methylpropionic acid as a CTA (0.1–1.0 mol%) in DMF at 70°C .

- Performance metrics : Target polydispersity index (PDI <1.2) and controlled molecular weight (5–50 kDa) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.